

"Discovery and history of Disodium 5'-inosinate as a flavor enhancer"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium 5'-inosinate*

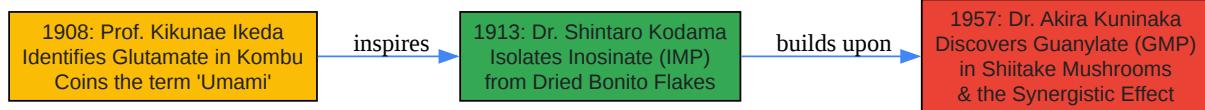
Cat. No.: *B8276402*

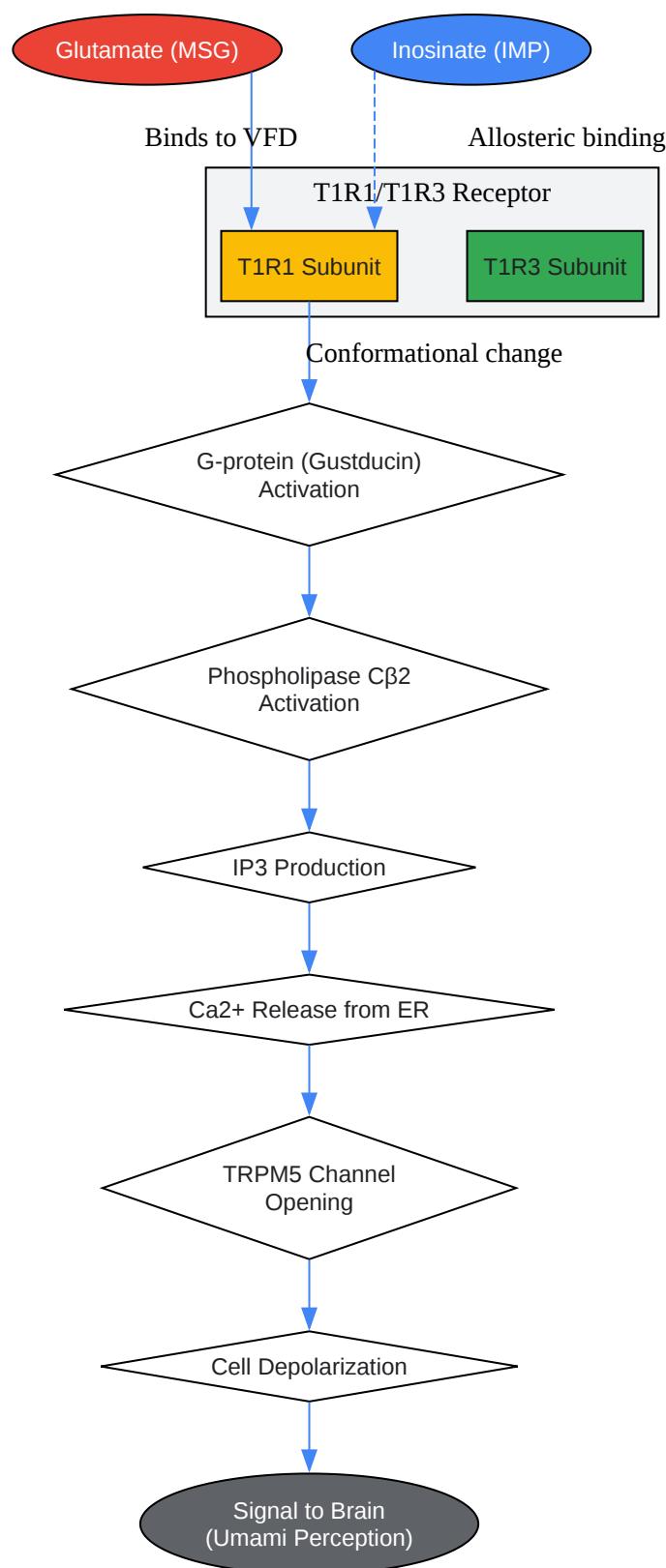
[Get Quote](#)

Abstract

Disodium 5'-inosinate (IMP), a purine ribonucleotide, is a pivotal flavor enhancer in the food industry, renowned for its ability to impart the umami taste, often described as savory or meaty. Its discovery and subsequent commercialization represent a significant milestone in food science and technology. This technical guide provides a comprehensive overview of the history of IMP, from its initial isolation to its current industrial production methods. It delves into the scientific underpinnings of its flavor-enhancing properties, particularly its synergistic relationship with monosodium glutamate (MSG). Detailed experimental protocols for its extraction, production, and sensory evaluation are provided, along with quantitative data and visualizations of key pathways and workflows. This document serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the science and history of umami flavor enhancement.

A Historical Journey: The Discovery of Umami and Inosinate


The story of disodium 5'-inosinate is intrinsically linked to the discovery of umami, the fifth basic taste.


- 1908: The Dawn of Umami: The journey began with Japanese chemist Professor Kikunae Ikeda of the Tokyo Imperial University.^{[1][2]} While studying the flavor of kombu (kelp) broth, he identified L-glutamate as the source of a distinct savory taste, which he named "umami."

[1][3] This led to the commercialization of monosodium glutamate (MSG) as a flavor enhancer.[4]

- 1913: The Discovery of a New Umami Substance: Dr. Shintaro Kodama, a disciple of Professor Ikeda, sought to identify the umami component in another traditional Japanese ingredient, dried bonito flakes (katsuobushi).[1][5] His research, published in the Journal of the Tokyo Chemical Society, culminated in the isolation of the disodium salt of inosinic acid (disodium 5'-inosinate) as the substance responsible for the savory taste of the fish flakes.[6][7]
- 1957: The Trifecta of Umami: The umami family expanded further when Dr. Akira Kuninaka of Yamasa Shoyu Research Laboratories discovered that 5'-guanylate, found in dried shiitake mushrooms, also possessed a strong umami taste.[5] Kuninaka's work also illuminated the remarkable synergistic effect between glutamate and these 5'-ribonucleotides, where the combination results in a significantly amplified umami taste.[5]

Historical Timeline of Umami Discovery

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Production of 5'-ribonucleotides by enzymatic hydrolysis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5'-Inosinate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. TAS1R3 taste 1 receptor member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Engineering of *Corynebacterium glutamicum* for the synthesis of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Discovery and history of Disodium 5'-inosinate as a flavor enhancer"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8276402#discovery-and-history-of-disodium-5-inosinate-as-a-flavor-enhancer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com